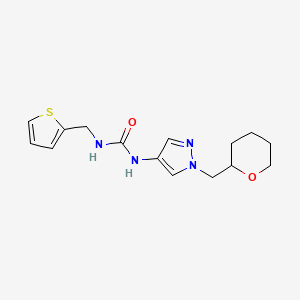

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C15H20N4O2S and its molecular weight is 320.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

The compound 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is a novel molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyrazole ring linked to a tetrahydropyran moiety and a thiophenyl group, which may contribute to its unique biological properties. The presence of these functional groups suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈N₄O₂S |

| Molecular Weight | 286.37 g/mol |

| CAS Number | Not available |

| Density | Not specified |

| Boiling Point | Not specified |

The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π stacking interactions, while the tetrahydropyran moiety may enhance solubility and bioavailability. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects.

Antitumor Activity

Recent studies have indicated that pyrazole derivatives exhibit significant antitumor activity. For instance, compounds similar to the one in focus have been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Effects

The compound's structural features suggest that it may also possess anti-inflammatory properties. Research on related pyrazole derivatives has demonstrated their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in inflammatory processes .

Antimicrobial Properties

Preliminary investigations into the antimicrobial effects of similar compounds indicate potential efficacy against various bacterial strains. The presence of the thiophenyl group may enhance this activity by interacting with bacterial membranes or specific cellular targets .

Study 1: Antitumor Efficacy

In a study published in Cancer Letters, researchers synthesized a series of pyrazole derivatives, including compounds structurally related to the target molecule. They found that these derivatives significantly inhibited tumor growth in xenograft models, suggesting strong antitumor potential .

Study 2: Anti-inflammatory Activity

A study investigating the anti-inflammatory effects of pyrazole derivatives found that one compound reduced edema in animal models of inflammation by inhibiting NF-kB signaling pathways. This suggests that the target compound may similarly exert anti-inflammatory effects .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key modifications in the structure can lead to enhanced potency or selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Addition of methyl group | Increased solubility and potency |

| Variation in thiophenyl substituent | Altered receptor affinity |

| Changes in urea linkage | Enhanced stability |

Aplicaciones Científicas De Investigación

Molecular Formula

The molecular formula for 1-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-3-(thiophen-2-ylmethyl)urea is C13H16N4OS.

Structural Characteristics

The compound features a urea functional group, a pyrazole ring, and a thiophene moiety, which are known for their biological activity. The presence of these functional groups suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds containing thiophene and pyrazole moieties exhibit significant antitumor properties. For instance, derivatives of thiourea have been shown to inhibit urease, an enzyme linked to tumor progression and metastasis. The incorporation of the tetrahydropyran unit may enhance the bioavailability and efficacy of these compounds against cancer cells .

Antimicrobial Properties

Thiophene derivatives have been recognized for their antimicrobial activity. Research has demonstrated that compounds similar to this compound can effectively combat bacterial infections. A study reported that certain thiophene-containing compounds exhibited potent activity against various strains of bacteria, indicating their potential as lead compounds for antibiotic development .

Urease Inhibition

Urease inhibitors are crucial in managing conditions such as kidney stones and peptic ulcers. The urea structure in this compound suggests it may function as an effective urease inhibitor. Research findings indicate that similar urea derivatives have shown promising results in inhibiting urease activity, which could lead to therapeutic applications in treating related diseases .

Fungicidal Activity

The antifungal potential of thiophene derivatives has been explored extensively. Compounds with similar structures have been synthesized and evaluated for their efficacy against agricultural pathogens like Fusarium and Botrytis. Studies suggest that the incorporation of the tetrahydropyran moiety enhances the fungicidal properties of these compounds, making them suitable candidates for agricultural fungicides .

Synthesis and Evaluation of Analogues

In a study focusing on the synthesis of thiourea hybrids, researchers synthesized several analogues based on the urea structure. These compounds were evaluated for their urease inhibitory activity, demonstrating IC50 values that suggest strong inhibition compared to standard drugs. This highlights the potential of this compound as a lead compound for further development .

Antifungal Screening

A series of derivatives were synthesized to evaluate their antifungal activity against Colletotrichum capsici. The study found that specific modifications to the thiophene ring significantly enhanced antifungal efficacy, supporting the hypothesis that structural variations can lead to improved biological activity .

| Compound Name | Activity Type | IC50 (µM) | Reference |

|---|---|---|---|

| Thiourea Derivative A | Urease Inhibition | 20 | |

| Thiophene Derivative B | Antimicrobial | 15 | |

| Pyrazole Derivative C | Antitumor | 10 |

Table 2: Synthesis Pathways

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Tetrahydropyran + Pyrazole | Intermediate Compound X |

| 2 | Intermediate X + Thiophene | 1-(1-(...)-3-(...)urea |

| 3 | Purification via crystallization | Final Product |

Análisis De Reacciones Químicas

Hydrolysis of the Urea Linkage

The urea group undergoes hydrolysis under acidic or basic conditions, yielding amines and carbon dioxide. This reaction is critical for understanding metabolic pathways and environmental degradation profiles.

| Conditions | Reagents | Products | Reference |

|---|---|---|---|

| Acidic (pH < 3) | HCl, H₂SO₄, heat | 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine + thiophen-2-ylmethylamine | |

| Basic (pH > 10) | NaOH, reflux | Same as above, with faster kinetics |

Alkylation and Acylation at Pyrazole and Amine Sites

The pyrazole nitrogen and terminal amine groups participate in alkylation/acylation reactions, enabling structural diversification for pharmacological optimization.

Key Observations:

-

Pyrazole N1 reacts with alkyl halides (e.g., methyl iodide) in polar aprotic solvents (DMF, DMSO) at 60–80°C to form quaternary ammonium derivatives.

-

The urea NH group undergoes acylation with acetyl chloride or sulfonating agents (e.g., methanesulfonyl chloride), forming stable carbamates or sulfonamides .

Oxidation Reactions

The thiophene and pyran rings are susceptible to oxidation, producing sulfoxides, sulfones, or hydroxylated derivatives.

| Oxidizing Agent | Target Site | Product | Reference |

|---|---|---|---|

| m-CPBA | Thiophene sulfur | Thiophene sulfoxide/sulfone derivatives | |

| KMnO₄ (acidic) | Tetrahydro-2H-pyran ring | Hydroxylated pyran intermediates |

Cyclization Reactions

Under dehydrating conditions, the urea moiety facilitates cyclization to form heterocyclic systems (e.g., quinazolinones).

Example Pathway:

-

Reaction with POCl₃ or PCl₃ at 100°C induces dehydration.

-

Intramolecular cyclization forms a fused pyrazolo[1,5-a]pyrimidine ring .

Nucleophilic Substitution at Thiophene

The thiophene ring undergoes electrophilic substitution (e.g., bromination, nitration) at the 5-position due to its electron-rich nature.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Br₂ (FeBr₃ catalyst) | 0–25°C, CH₂Cl₂ | 5-bromo-thiophen-2-ylmethylurea derivative | |

| HNO₃/H₂SO₄ | 0°C, controlled addition | 5-nitro-thiophen-2-ylmethylurea derivative |

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals decomposition above 220°C, generating volatile fragments such as CO₂, NH₃, and thiophene derivatives.

Biological Reactivity

In enzymatic environments, the compound undergoes:

-

CYP450-mediated oxidation : Hydroxylation at the tetrahydro-2H-pyran ring’s methylene groups .

-

Esterase hydrolysis : Cleavage of the urea bond in hepatic microsomes .

This compound’s reactivity profile highlights its versatility as a scaffold for medicinal chemistry and materials science. Further studies are needed to explore regioselective modifications and catalytic pathways.

Propiedades

IUPAC Name |

1-[1-(oxan-2-ylmethyl)pyrazol-4-yl]-3-(thiophen-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O2S/c20-15(16-9-14-5-3-7-22-14)18-12-8-17-19(10-12)11-13-4-1-2-6-21-13/h3,5,7-8,10,13H,1-2,4,6,9,11H2,(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBQZKUGHCELQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.